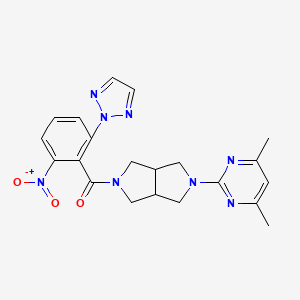

Orexin receptor antagonist 3

Description

Properties

IUPAC Name |

[2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-nitro-6-(triazol-2-yl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N8O3/c1-13-8-14(2)25-21(24-13)27-11-15-9-26(10-16(15)12-27)20(30)19-17(28-22-6-7-23-28)4-3-5-18(19)29(31)32/h3-8,15-16H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDQVXKSEUGRGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4[N+](=O)[O-])N5N=CC=N5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Mechanism of Action of Orexin Receptor Antagonists: A Technical Guide

Introduction

Orexin (B13118510) receptor antagonists are a class of drugs that modulate the orexin system, a key regulator of sleep and wakefulness.[1][2] The orexin system comprises two G protein-coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R), and their endogenous peptide ligands, orexin-A and orexin-B.[3][4][5] These neuropeptides are produced by a small population of neurons in the lateral hypothalamus and project widely throughout the brain, promoting arousal and maintaining wakefulness.[2] Orexin receptor antagonists competitively block the binding of orexin-A and orexin-B to their receptors, thereby suppressing the wake-promoting signals and facilitating the initiation and maintenance of sleep.[6][7][8] This guide provides an in-depth technical overview of the mechanism of action of these antagonists, focusing on the underlying signaling pathways, quantitative pharmacology, and key experimental methodologies.

The Orexin Signaling System

The binding of orexin peptides to OX1R and OX2R initiates a cascade of intracellular signaling events. While both receptors are coupled to Gq proteins, they exhibit differential coupling to other G proteins, leading to a diverse range of cellular responses.[3][4][9]

-

Orexin 1 Receptor (OX1R): OX1R has a higher affinity for orexin-A than for orexin-B.[3][5] It primarily couples to the Gq/11 class of G-proteins.[3] Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][10] IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium levels.[4][10][11] DAG, along with calcium, activates protein kinase C (PKC).[3]

-

Orexin 2 Receptor (OX2R): OX2R binds both orexin-A and orexin-B with similar high affinity.[3][5] OX2R can couple to Gq/11, Gi/o, and Gs proteins, depending on the cellular context.[3][9] The Gq/11 coupling leads to the same PLC-IP3-DAG pathway as OX1R.[3] Coupling to Gi/o inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Conversely, Gs coupling stimulates adenylyl cyclase, resulting in an increase in cAMP.[3][10]

The activation of these initial signaling pathways leads to the modulation of various downstream effectors, including the activation of extracellular signal-regulated kinases (ERKs), p38 mitogen-activated protein kinases (MAPK), and phospholipases A2 and D.[3][10] Furthermore, orexin receptor signaling involves β-arrestin recruitment, which can mediate receptor desensitization and internalization, as well as initiate separate signaling cascades.[3][4][10]

Mechanism of Orexin Receptor Antagonists

Orexin receptor antagonists are broadly classified into two categories:

-

Dual Orexin Receptor Antagonists (DORAs): These compounds, such as suvorexant, lemborexant, and daridorexant, act as antagonists at both OX1R and OX2R.[1][6][7] By blocking both receptor subtypes, DORAs provide a comprehensive inhibition of the orexin system's wake-promoting effects.[2]

-

Selective Orexin Receptor Antagonists (SORAs): These antagonists are designed to selectively target either OX1R or OX2R.[1][12] This selectivity may offer a more tailored therapeutic approach, potentially minimizing side effects while still achieving the desired therapeutic effect.[2]

The primary mechanism of action for these antagonists is competitive inhibition. They bind to the orexin receptors at the same site as the endogenous ligands, orexin-A and orexin-B, but do not activate the receptor. This binding prevents the orexins from activating their downstream signaling pathways, thus reducing the arousal signals that maintain wakefulness.[2]

Quantitative Pharmacology

The potency and selectivity of orexin receptor antagonists are quantified using various pharmacological parameters, primarily the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are determined through in vitro assays.

| Antagonist | Receptor | Ki (nM) | IC50 (nM) |

| Suvorexant | OX1R | 0.55 | 50, 199 |

| OX2R | 0.35, 0.4, 11.8 | 0.4, 56, 138 | |

| Daridorexant | OX1R | 0.47 | - |

| OX2R | 0.93 | - | |

| Filorexant | OX1R | - | 11, 16 |

| OX2R | - | - |

Data sourced from DrugBank and AAT Bioquest.[13][14][15]

Experimental Protocols

The characterization of orexin receptor antagonists relies on a suite of in vitro and cellular assays. Below are generalized protocols for two key experimental methodologies.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an antagonist for the orexin receptors.

Objective: To measure the displacement of a radiolabeled ligand from the orexin receptor by a competitive, unlabeled antagonist.

Materials:

-

Cell membranes prepared from cells stably expressing human OX1R or OX2R.

-

Radioligand (e.g., [3H]-BBAC).

-

Unlabeled antagonist (test compound).

-

Binding assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Methodology:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist in the binding assay buffer.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 15 minutes to 4 hours).[16]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[16]

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the orexin-A-induced increase in intracellular calcium.

Objective: To determine the functional potency (IC50) of an antagonist in blocking the Gq-mediated signaling of orexin receptors.

Materials:

-

Cells stably expressing human OX1R or OX2R (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Orexin-A (agonist).

-

Test antagonist.

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Fluorescent plate reader (e.g., FLIPR®).

Methodology:

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

-

Antagonist Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test antagonist for a defined period.

-

Agonist Stimulation: Place the plate in a fluorescent plate reader and add a fixed concentration of orexin-A to stimulate the receptors.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Determine the peak fluorescence response for each antagonist concentration. Plot the percentage of inhibition of the orexin-A response against the logarithm of the antagonist concentration to determine the IC50 value.

Visualizations

Signaling Pathways

Caption: Orexin Receptor Signaling Pathways.

Antagonist Mechanism of Action

Caption: Competitive Antagonism at Orexin Receptors.

Experimental Workflow

Caption: Workflow for Orexin Antagonist Characterization.

References

- 1. Orexin antagonist - Wikipedia [en.wikipedia.org]

- 2. What are Orexin receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. mypcnow.org [mypcnow.org]

- 7. Dual Orexin Receptor Antagonists (DORAs) for Insomnia [healthline.com]

- 8. journals.co.za [journals.co.za]

- 9. Frontiers | OX1 and OX2 orexin/hypocretin receptor pharmacogenetics [frontiersin.org]

- 10. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 11. Orexin/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Orexin receptor 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 15. Orexin receptor 2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 16. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]

"Orexin receptor antagonist 3" synthesis and discovery

An in-depth analysis of scientific literature reveals that "Orexin receptor antagonist 3" is not a standardized or universally recognized nomenclature for a specific chemical entity. Drug candidates are typically identified by company-specific codes (e.g., MK-4305, ACT-541468) or their non-proprietary names (e.g., suvorexant, daridorexant). However, the evolution of orexin (B13118510) antagonists can be seen through generational advancements in selectivity, safety, and pharmacokinetic profiles. This guide will focus on a prominent and well-documented dual orexin receptor antagonist (DORA), suvorexant (MK-4305), as a case study to explore the synthesis and discovery process representative of a significant advancement in this therapeutic class.

Discovery of Suvorexant: A Journey in Sleep Medicine

The discovery of suvorexant by Merck Research Laboratories marked a significant milestone in the development of insomnia treatments. The program began with the identification of a lead compound through high-throughput screening. This initial hit, a dual orexin receptor antagonist, exhibited modest potency and suboptimal pharmacokinetic properties. The subsequent lead optimization process focused on enhancing potency, improving metabolic stability, and achieving a pharmacokinetic profile suitable for a sleep aid—rapid absorption and a half-life sufficient to maintain sleep without causing next-day somnolence.

A key breakthrough in the optimization process was the incorporation of a diazepane ring, which led to a series of compounds with improved potency and oral bioavailability. Extensive structure-activity relationship (SAR) studies were conducted to refine the molecule. These studies led to the discovery of suvorexant, which has a complex, stereospecific structure that is crucial for its high affinity for both the orexin 1 (OX1R) and orexin 2 (OX2R) receptors.

Synthesis of Suvorexant

The chemical synthesis of suvorexant is a multi-step process that has been optimized for large-scale production. The core of the molecule is a chiral 1,4-diazepane ring, which is constructed through a key reductive amination step.

A common synthetic route begins with the preparation of the key chloro-diazepane intermediate. This is followed by a nucleophilic substitution reaction with 5-methyl-triazolo[4,3-a]pyridine to introduce the side chain. The final step involves the attachment of the benzoxazole (B165842) moiety. The stereochemistry of the molecule is tightly controlled throughout the synthesis to ensure the desired therapeutic effect.

Pharmacological Profile

Suvorexant is a dual orexin receptor antagonist, meaning it blocks the activity of both OX1R and OX2R. This dual antagonism is believed to be important for its efficacy in promoting and maintaining sleep.

Binding Affinities and Functional Activity

| Receptor | Binding Affinity (Ki) | Functional Antagonism (IC50) |

| Orexin 1 Receptor (OX1R) | 0.55 nM | 59 nM |

| Orexin 2 Receptor (OX2R) | 0.35 nM | 47 nM |

Experimental Protocols

Orexin Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of suvorexant for the human orexin 1 and orexin 2 receptors.

Methodology:

-

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R are prepared.

-

The membranes are incubated with a radiolabeled orexin peptide (e.g., [¹²⁵I]-orexin-A) and varying concentrations of the test compound (suvorexant).

-

The reaction is allowed to reach equilibrium.

-

The bound and free radioligand are separated by filtration through a glass fiber filter.

-

The radioactivity retained on the filter is measured using a gamma counter.

-

The Ki value is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vivo Sleep Study in Rats

Objective: To evaluate the effect of suvorexant on sleep parameters in a preclinical animal model.

Methodology:

-

Male Sprague-Dawley rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

-

After a recovery period, the animals are habituated to the recording chambers.

-

Suvorexant or vehicle is administered orally at the beginning of the dark cycle (the active period for nocturnal animals).

-

EEG and EMG data are continuously recorded for a set period (e.g., 8 hours).

-

The sleep-wake states (wakefulness, non-rapid eye movement sleep (NREM), and rapid eye movement sleep (REM)) are scored based on the EEG and EMG recordings.

-

Key sleep parameters, such as sleep latency, total sleep time, and the duration of each sleep stage, are analyzed and compared between the suvorexant-treated and vehicle-treated groups.

Visualizing the Process

Caption: Orexin signaling pathway and the mechanism of action of suvorexant.

Caption: A simplified workflow for the discovery and development of an orexin receptor antagonist.

The Structure-Activity Relationship of Orexin Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the orexin (B13118510) neuropeptide system, comprising orexin-A and orexin-B peptides and their cognate G protein-coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), has revolutionized our understanding of sleep-wake regulation. Dysregulation of this system is implicated in sleep disorders, most notably narcolepsy, which is characterized by the loss of orexin-producing neurons. Consequently, orexin receptor antagonists have emerged as a promising therapeutic strategy for the treatment of insomnia. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of orexin receptor antagonists, detailing the molecular features that govern their potency and selectivity. It also outlines the key experimental protocols used to characterize these compounds and visualizes the intricate signaling pathways and drug discovery workflows.

Orexin Receptor Signaling Pathways

Orexin receptors belong to the class A family of G protein-coupled receptors (GPCRs). Upon binding of the endogenous ligands, orexin-A or orexin-B, the receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. Both OX1R and OX2R can couple to multiple G protein subtypes, including Gq/11, Gi/o, and Gs. The canonical pathway involves coupling to Gq, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in neuronal excitation.

Structure-Activity Relationship (SAR) of Orexin Antagonists

The development of orexin antagonists has led to the identification of several distinct chemical scaffolds. The SAR for these compounds is complex, with subtle structural modifications often leading to significant changes in potency and selectivity for OX1R and OX2R.

Dual Orexin Receptor Antagonists (DORAs)

DORAs, such as suvorexant and lemborexant, are the first class of orexin antagonists to receive clinical approval for the treatment of insomnia. The general SAR for many DORAs can be summarized by a central core, often a diazepane or a related bicyclic system, with multiple substitution points that influence activity and pharmacokinetic properties.

Table 1: SAR of Representative Dual Orexin Receptor Antagonists

| Compound | Core Structure | R1 | R2 | OX1R Ki (nM) | OX2R Ki (nM) |

| Suvorexant | 1,4-Diazepane | 5-chloro-2-pyridyl | 5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl | 0.55 | 0.35 |

| Lemborexant | Cyclopropanecarboxamide | 5-fluoropyridin-2-yl | (2,4-dimethylpyrimidin-5-yloxy)methyl | 6.1 | 2.6 |

| Daridorexant | Pyrrolidine | 2-methyl-pyrimidin-4-yl | 5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenyl | 0.4 | 0.2 |

Data compiled from various sources. Ki values are approximate and may vary depending on the assay conditions.

Selective Orexin Receptor Antagonists

Selective orexin receptor antagonists target either OX1R (SORAs or OX1RAs) or OX2R (SORA2s or OX2RAs). These compounds are valuable tools for dissecting the specific physiological roles of each receptor subtype and may offer therapeutic advantages for indications beyond insomnia.

Table 2: SAR of Representative Selective Orexin Receptor Antagonists

| Compound | Target | Core Structure | Key Substituents | OX1R Ki (nM) | OX2R Ki (nM) | Selectivity (fold) |

| SB-334867 | OX1R | N-acyl-N'-aryl urea | 1-naphthyl, 3,4-methylenedioxyphenyl | 40 | >10,000 | >250 (for OX1R) |

| Seltorexant | OX2R | Piperidine | 4-fluorophenyl, 5-methoxypyridin-2-yl | 2,500 | 11 | 227 (for OX2R) |

| Nivasorexant | OX1R | Piperidine | 2,4-difluorophenyl, 5-cyanopyridin-2-yl | 1.8 | 320 | 178 (for OX1R) |

Data compiled from various sources. Ki and selectivity values are approximate and may vary depending on the assay conditions.

Experimental Protocols

The characterization of orexin receptor antagonists relies on a cascade of in vitro and in vivo assays to determine their potency, selectivity, and functional effects.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the orexin receptors by competing with a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing either human OX1R or OX2R.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [125I]-Orexin-A) and a range of concentrations of the test compound.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an orexin receptor agonist.

Protocol:

-

Cell Culture: Plate CHO or HEK293 cells stably expressing either OX1R or OX2R in a 384-well plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Addition: Add varying concentrations of the test antagonist to the wells.

-

Agonist Stimulation: After a short incubation with the antagonist, stimulate the cells with a fixed concentration of an orexin agonist (e.g., Orexin-A).

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a Fluorometric Imaging Plate Reader (FLIPR).

-

Data Analysis: Determine the IC50 value of the antagonist in inhibiting the agonist-induced calcium response.

In Vivo Sleep-Wake Assessment in Rodents

This assay evaluates the effect of an orexin antagonist on sleep architecture in an animal model.

Protocol:

-

Animal Implantation: Surgically implant rats or mice with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

-

Acclimation: Allow the animals to recover from surgery and acclimate to the recording chambers.

-

Baseline Recording: Record baseline EEG/EMG data to establish normal sleep-wake patterns.

-

Compound Administration: Administer the test orexin antagonist orally or via another appropriate route.

-

Post-Dosing Recording: Record EEG/EMG data for a defined period following compound administration.

-

Sleep Scoring: Manually or automatically score the EEG/EMG recordings to quantify time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

-

Data Analysis: Compare the sleep parameters after compound administration to the baseline data to determine the effect of the antagonist on sleep.

Drug Discovery Workflow

The discovery of novel orexin receptor antagonists follows a structured workflow, from initial hit identification to preclinical candidate selection.

Conclusion

The study of the structure-activity relationship of orexin receptor antagonists has been instrumental in the development of novel therapeutics for insomnia. Through a combination of rational drug design, high-throughput screening, and detailed pharmacological characterization, researchers have successfully identified potent and selective antagonists with favorable clinical profiles. The continued exploration of the SAR of orexin antagonists holds promise for the development of next-generation therapies with improved efficacy and safety, potentially extending to other indications where the orexin system plays a key role. This guide provides a foundational understanding of the core principles and methodologies in this dynamic field of drug discovery.

A Technical Guide to Target Engagement Biomarkers for Orexin Receptor Antagonists

Disclaimer: The orexin (B13118510) system is currently understood to comprise two principal receptors: Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R).[1][2][3][4][5] The term "Orexin Receptor 3" does not correspond to a known receptor in scientific literature. This guide will therefore focus on the established target engagement biomarkers for antagonists of OX1R and OX2R, providing a comprehensive framework applicable to the development of any novel orexin system modulator.

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth technical overview of the core biomarkers used to assess the target engagement of orexin receptor antagonists.

Introduction to the Orexin System and Target Engagement

The orexin system, consisting of orexin-A and orexin-B neuropeptides and their G protein-coupled receptors OX1R and OX2R, is a critical regulator of wakefulness, arousal, and other physiological functions.[3][6] Orexin-producing neurons are located in the lateral hypothalamus but project widely throughout the brain.[6] Pharmacological blockade of orexin receptors is a validated therapeutic strategy for the treatment of insomnia.[7]

Target engagement biomarkers are essential tools in drug development. They provide direct or indirect evidence that a drug has reached its intended biological target and is eliciting a pharmacological response.[8][9] For orexin receptor antagonists, these biomarkers range from direct measures of receptor occupancy in the brain to downstream pharmacodynamic effects on neural circuits and sleep patterns.

Direct Target Engagement: Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the direct quantification of a drug's binding to its target receptor in the living brain.[4] This is achieved by measuring the displacement of a radiolabeled ligand (a PET tracer) that binds specifically to the orexin receptors. The degree of displacement is used to calculate receptor occupancy (RO), a key metric for establishing dose-response relationships.

Data Presentation: Orexin Receptor PET Ligands and Antagonist Affinities

The development of suitable PET ligands for orexin receptors is an active area of research.[3][10] The table below summarizes key antagonists and investigational PET tracers with their reported binding affinities.

| Compound/Ligand | Target(s) | Binding Affinity Metric | Value | Reference |

| Antagonists | ||||

| Suvorexant | OX1R / OX2R | Ki | 0.55 nM (OX1R), 0.35 nM (OX2R) | [6] |

| Lemborexant | OX1R / OX2R | Ki | 6.1 nM (OX1R), 2.6 nM (OX2R) | [5] |

| GSK1059865 | OX1R | pKB | 8.8 | [1][2] |

| JNJ1037049 | OX2R | pKB | 5.9 | [1][2] |

| PET Ligands | ||||

| [11C]CW24 | OX1R / OX2R | IC50 | 0.253 µM (OX1R), 1.406 µM (OX2R) | [4] |

| [11C]1 | OX2R | IC50 | 4 nM | [11] |

| [11C]2 | OX2R | IC50 | 4 nM | [11] |

| [18F]KD23 | OX1R | Ki | High affinity for OX1R | [12] |

| [18F]KD10 | OX1R / OX2R | Ki | High affinity for both receptors | [12] |

Experimental Protocol: Orexin Receptor Occupancy PET Study

-

Subject Screening and Preparation:

-

Recruit healthy volunteers or patients.

-

Perform a baseline structural MRI for co-registration with PET images.

-

Subjects must abstain from medications that could interfere with the orexin system.

-

-

Radioligand Synthesis:

-

Synthesize the chosen carbon-11 (B1219553) or fluorine-18 (B77423) labeled PET ligand (e.g., [11C]CW24) according to established radiochemistry protocols.[4]

-

-

Baseline PET Scan (Pre-Dose):

-

Position the subject in the PET scanner.

-

Administer a bolus intravenous injection of the radioligand.

-

Acquire dynamic PET data for 60-90 minutes.

-

A metabolite-corrected arterial input function is often required to accurately model tracer kinetics.

-

-

Drug Administration:

-

Administer a single dose of the orexin receptor antagonist under investigation.

-

-

Post-Dose PET Scan:

-

At the time of expected peak plasma concentration of the antagonist, perform a second PET scan using the same procedure as the baseline scan.

-

-

Data Analysis:

-

Co-register PET images to the subject's MRI.

-

Define regions of interest (ROIs) known to have high expression of orexin receptors (e.g., cortex, hippocampus, thalamus).[4]

-

Calculate the total distribution volume (VT) of the radioligand in each ROI for both baseline and post-dose scans using appropriate kinetic models.

-

Receptor Occupancy (RO) is calculated using the formula: RO (%) = (1 - V_T(post-dose) / V_T(baseline)) * 100

-

Visualization: PET Receptor Occupancy Workflow

Caption: Workflow for a PET receptor occupancy study.

Proximal Pharmacodynamic Biomarkers

These biomarkers measure the physiological consequences of receptor blockade, providing indirect but valuable evidence of target engagement.

Cerebrospinal Fluid (CSF) Orexin-A Levels

Measuring orexin-A (hypocretin-1) in the CSF is a well-established biomarker, particularly in the diagnosis of narcolepsy type 1, which is characterized by extremely low or undetectable levels due to the loss of orexin neurons.[13][14][15] While antagonists do not change the production of orexin-A, measuring its baseline levels can be crucial for patient stratification in clinical trials.

Data Presentation: CSF Orexin-A Assay Comparison

| Assay Method | Principle | Typical Normal Range | Key Advantages/Disadvantages | Reference |

| Radioimmunoassay (RIA) | Competitive binding with 125I-labeled orexin-A | > 200 pg/mL | Gold Standard: High sensitivity. Cons: Uses radioactive material, potential for matrix interference. | [13][15][16] |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Antibody-based colorimetric detection | Varies by kit | Pros: No radioactivity. Cons: Results may not always correlate well with RIA, lower sensitivity reported in some studies. | [17] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation followed by mass-based detection | Varies | Pros: High specificity and robustness, avoids antibody cross-reactivity. Cons: Requires specialized equipment and expertise. | [13][16] |

Note: Levels ≤ 110 pg/mL are considered indicative of narcolepsy type 1.[15]

Experimental Protocol: CSF Orexin-A Measurement by RIA

-

CSF Collection:

-

Perform a lumbar puncture under sterile conditions, typically in the morning.

-

Collect CSF into polypropylene (B1209903) tubes.

-

Immediately place the sample on ice.

-

-

Sample Processing:

-

Radioimmunoassay Procedure (Example using a commercial kit):

-

Prepare a standard curve using orexin-A standards of known concentrations.

-

In assay tubes, add CSF samples, standards, or controls.

-

Add primary anti-orexin-A antibody to all tubes.

-

Add 125I-labeled orexin-A tracer to all tubes.

-

Incubate as per kit instructions (e.g., 24 hours at 4°C) to allow competitive binding.

-

Add a secondary antibody (precipitating antibody) to separate bound from free tracer.

-

Centrifuge the tubes to pellet the antibody-bound complex.

-

Decant the supernatant.

-

Measure the radioactivity of the pellet using a gamma counter.

-

-

Data Analysis:

-

Plot the standard curve (radioactivity vs. concentration).

-

Determine the concentration of orexin-A in the CSF samples by interpolating their radioactivity measurements from the standard curve.

-

Quantitative Electroencephalography (qEEG)

EEG measures the brain's electrical activity. Orexin antagonists, by promoting sleep, induce characteristic changes in the EEG power spectrum. Quantitative EEG (qEEG) involves the mathematical processing of the EEG signal to quantify power in different frequency bands (e.g., delta, theta, alpha, beta).[18][19][20] Unlike some GABAergic hypnotics, orexin antagonists tend to promote sleep without major disruptions to the natural sleep EEG architecture.[21][22]

Data Presentation: Typical qEEG Effects of Orexin Antagonists

| Sleep Stage | Frequency Band | Typical Effect of Orexin Antagonist | Reference |

| NREM Sleep | Delta (0.5-4 Hz) | Minimal change or slight increase | [21][23] |

| Theta (4-8 Hz) | Minimal change | [24] | |

| Alpha (8-12 Hz) | Minimal change | [24] | |

| Beta (12-30 Hz) | Minimal change (unlike GABA modulators which often increase beta power) | [21][23][25] | |

| REM Sleep | All Bands | Generally flat power spectral profile, similar to placebo | [21][24] |

| Overall Effect | Sleep Architecture | Decreased Latency to Persistent Sleep; Increased Total Sleep Time; Increased REM Sleep Duration | [22][23] |

Experimental Protocol: Polysomnography (PSG) with qEEG Analysis

-

Subject Instrumentation:

-

Subjects are admitted to a sleep laboratory in the evening.

-

Apply a full polysomnography (PSG) montage, including EEG electrodes according to the 10-20 system, electrooculography (EOG), electromyography (EMG), and respiratory/cardiac sensors.

-

-

Data Acquisition:

-

Administer the orexin antagonist or placebo in a double-blind, crossover design.

-

Record continuous PSG data throughout the night (typically 8 hours).

-

-

Sleep Scoring:

-

A trained technician manually scores the sleep data in 30-second epochs into stages (Wake, N1, N2, N3, REM) according to AASM guidelines.

-

-

qEEG Analysis:

-

Select artifact-free EEG epochs from the scored sleep stages.

-

Apply a Fast Fourier Transform (FFT) to the EEG data for each epoch to calculate the power spectral density (PSD).

-

Average the PSD across epochs within each sleep stage (NREM, REM).

-

Calculate the absolute or relative power in predefined frequency bands (delta, theta, alpha, beta, etc.).

-

-

Statistical Analysis:

-

Compare the power in each frequency band between the drug and placebo conditions for each sleep stage using appropriate statistical tests.

-

Analyze changes in sleep architecture parameters (e.g., Wake After Sleep Onset, Latency to REM).

-

Downstream & Systems-Level Biomarkers

Functional Magnetic Resonance Imaging (fMRI)

fMRI measures brain activity by detecting changes in blood flow. It can be used to map the neurofunctional substrates of orexin receptor blockade, revealing which brain circuits are modulated by the antagonist. Studies have shown that OX1R and OX2R antagonists can produce distinct patterns of brain activity modulation.[1][2][26] For example, an OX2R antagonist was shown to cause a widespread attenuation of cortical activity, consistent with its hypnotic properties, whereas an OX1R antagonist produced more focused effects in striatal regions involved in reward processing.[1][2][26]

Experimental Protocol: Task-Based or Pharmacological Challenge fMRI

-

Study Design: Employ a placebo-controlled, crossover design.

-

Drug Administration: Administer the orexin antagonist at a dose and time to ensure target engagement during the scan.

-

fMRI Paradigm:

-

Resting-State: Acquire data while the subject lies at rest to assess changes in functional connectivity between brain networks.

-

Pharmacological Challenge: Administer a stimulant (e.g., D-amphetamine) or a stressor (e.g., yohimbine) and use fMRI to map how the orexin antagonist modulates the brain's response to this challenge.[1][27]

-

-

Image Acquisition: Acquire BOLD (Blood-Oxygen-Level-Dependent) fMRI data using a high-field MRI scanner (e.g., 3T).

-

Data Analysis:

-

Pre-process the fMRI data (motion correction, spatial normalization, smoothing).

-

Use General Linear Model (GLM) analysis to identify brain regions where the BOLD signal change differs significantly between the drug and placebo conditions in response to the task or challenge.

-

Integrated Biomarker Strategy

A robust clinical development plan for an orexin receptor antagonist integrates multiple biomarkers to build a comprehensive picture of the drug's effects from receptor to clinical outcome.

Visualization: Orexin Signaling and Antagonist Action

Caption: Orexin signaling pathway and the mechanism of antagonist action.

Visualization: Clinical Trial Biomarker Workflow

Caption: Integrated biomarker strategy in clinical development.

References

- 1. Functional Magnetic Resonance Imaging Reveals Different Neural Substrates for the Effects of Orexin-1 and Orexin-2 Receptor Antagonists | PLOS One [journals.plos.org]

- 2. Functional Magnetic Resonance Imaging Reveals Different Neural Substrates for the Effects of Orexin-1 and Orexin-2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. mdpi.com [mdpi.com]

- 5. Orexin Receptor Competitive Antagonists: A Novel target of the Sedative and hypnotics drugs for the pharmacotherapy of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Using Target Engagement Biomarkers to Predict Clinical Efficacy of MetAP2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. From radioimmunoassay to mass spectrometry: a new method to quantify orexin-A (hypocretin-1) in cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CSF hypocretin/orexin levels in narcolepsy and other neurological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mayocliniclabs.com [mayocliniclabs.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Quantitative Evaluation of EEG-Biomarkers for Prediction of Sleep Stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. O049 A Quantitative EEG Analysis of Overnight Noise Exposure Effects on Sleep– A Laboratory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Electroencephalographic Power Spectral Density Profile of the Orexin Receptor Antagonist Suvorexant in Patients with Primary Insomnia and Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Differential sleep-promoting effects of dual orexin receptor antagonists and GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Differential Effects of a Dual Orexin Receptor Antagonist (SB-649868) and Zolpidem on Sleep Initiation and Consolidation, SWS, REM Sleep, and EEG Power Spectra in a Model of Situational Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. neurology.org [neurology.org]

- 26. researchgate.net [researchgate.net]

- 27. Differential effect of orexin-1 and CRF-1 antagonism on stress circuits: a fMRI study in the rat with the pharmacological stressor Yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Orexin Receptor Antagonists and Their Role in Wakefulness Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Orexin (B13118510) System and Wakefulness

The orexin system, also known as the hypocretin system, is a critical regulator of sleep and wakefulness.[1] It consists of two neuropeptides, orexin-A and orexin-B, which are produced by a specific group of neurons in the lateral hypothalamus.[2] These neurons project throughout the brain to areas involved in arousal, including the locus coeruleus, tuberomammillary nucleus, and raphe nuclei.[3] Orexins exert their effects by binding to two G protein-coupled receptors (GPCRs): the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R).[4] Orexin-A binds to both OX1R and OX2R with high affinity, while orexin-B is more selective for OX2R.[1] The activation of these receptors is primarily excitatory, promoting wakefulness and maintaining arousal.[5] Dysregulation of the orexin system, particularly a deficiency in orexin, is the underlying cause of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[2]

Mechanism of Action of Orexin Receptor Antagonists

Orexin receptor antagonists are a class of drugs that competitively block the binding of orexin-A and orexin-B to OX1R and OX2R.[4] By inhibiting the downstream signaling of these receptors, these antagonists suppress the wake-promoting effects of the orexin system, thereby facilitating the transition to and maintenance of sleep.[6] This mechanism of action is distinct from traditional hypnotic agents that generally cause widespread neuronal depression through modulation of GABA-A receptors.[1] Orexin antagonists, by specifically targeting the wakefulness pathways, are thought to promote a more naturalistic sleep architecture.[1]

There are two main types of orexin receptor antagonists:

-

Dual Orexin Receptor Antagonists (DORAs): These compounds, such as suvorexant, lemborexant, and daridorexant, block both OX1R and OX2R.[4]

-

Selective Orexin Receptor Antagonists (SORAs): These compounds are designed to selectively block either OX1R or OX2R.[7]

Orexin Receptor Signaling Pathways

The binding of orexins to their receptors initiates a cascade of intracellular signaling events. Orexin receptors are known to couple to multiple G proteins, primarily Gq/11 and Gi/o, leading to the activation of various downstream effectors.

The primary signaling pathway involves the activation of phospholipase C (PLC) by Gq/11, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal depolarization and increased excitability.

Figure 1: Orexin Receptor Gq-Coupled Signaling Pathway.

Quantitative Data on Orexin Receptor Antagonists

The following tables summarize key quantitative data for several approved and investigational orexin receptor antagonists.

Table 1: In Vitro Binding Affinities (Ki in nM)

| Compound | OX1R Ki (nM) | OX2R Ki (nM) | Reference |

| Suvorexant | 0.55 | 0.35 | [8] |

| Almorexant | 16 | 15 | [7] |

| Daridorexant | 0.47 | 0.98 | [9] |

Note: Ki values can vary between studies due to different experimental conditions.

Table 2: Pharmacokinetic Properties of Approved DORAs

| Compound | Tmax (hours) | Half-life (hours) | Bioavailability (%) | Protein Binding (%) |

| Suvorexant | ~2 | 12 | 82 | >99 |

| Lemborexant | 1-3 | 17-19 | N/A | ~94 |

| Daridorexant | 1-2 | 8 | 62 | ~99 |

Data compiled from multiple sources.[4][10][11][12]

Experimental Protocols for Evaluating Orexin Receptor Antagonists

The development and characterization of orexin receptor antagonists involve a series of in vitro and in vivo experiments.

In Vitro Assays

Radioligand Binding Assay:

This assay is used to determine the binding affinity (Ki) of a compound for the orexin receptors.

-

Objective: To measure the displacement of a radiolabeled ligand from the receptor by the test compound.

-

Methodology:

-

Prepare cell membranes from cells stably expressing either OX1R or OX2R.

-

Incubate the membranes with a constant concentration of a radiolabeled orexin receptor antagonist (e.g., [3H]-EMPA for OX2R).[8]

-

Add increasing concentrations of the unlabeled test compound.

-

After incubation, separate the bound and free radioligand by filtration.

-

Measure the radioactivity of the bound ligand using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then derive the Ki value using the Cheng-Prusoff equation.[8]

-

Functional Cellular Assays:

These assays measure the ability of an antagonist to block the intracellular signaling initiated by an agonist.

-

Objective: To determine the functional potency (IC50) of the antagonist.

-

Example: Calcium Mobilization Assay:

-

Culture cells expressing either OX1R or OX2R and load them with a calcium-sensitive fluorescent dye.

-

Add the antagonist at various concentrations.

-

Stimulate the cells with a known concentration of an orexin agonist (e.g., orexin-A).

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

The IC50 is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.

-

References

- 1. researchgate.net [researchgate.net]

- 2. fpwr.org [fpwr.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Orexin antagonist - Wikipedia [en.wikipedia.org]

- 5. jcsm.aasm.org [jcsm.aasm.org]

- 6. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of a newly developed potent orexin-2 receptor-selective antagonist, compound 1 m, on sleep/wakefulness states in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics and Pharmacodynamics of the Dual Orexin Receptor Antagonist Daridorexant in Japanese and Caucasian Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. academic.oup.com [academic.oup.com]

Investigating the therapeutic potential of "Orexin receptor antagonist 3"

Investigating the Therapeutic Potential of Orexin (B13118510) Receptor Antagonists

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their G-protein coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), is a key regulator of sleep-wake states, feeding behavior, and reward processing. The discovery of this system has paved the way for the development of a novel class of drugs known as orexin receptor antagonists. These agents, by blocking the wake-promoting signals of orexins, have emerged as a promising therapeutic strategy for the treatment of insomnia and potentially other disorders characterized by hyperarousal.

This technical guide provides an in-depth overview of the therapeutic potential of orexin receptor antagonists, with a focus on the pharmacological data, experimental protocols, and underlying signaling pathways. While a specific "Orexin receptor antagonist 3" is not a designated compound, this document will synthesize data from prominent dual orexin receptor antagonists (DORAs) to illustrate the core principles and therapeutic promise of this drug class.

Pharmacological Data of Representative Orexin Receptor Antagonists

The following table summarizes the in vitro binding affinities and functional potencies of several well-characterized orexin receptor antagonists. This quantitative data is crucial for comparing the pharmacological profiles of different compounds and for understanding their potential clinical effects.

| Compound | Target(s) | Ki (nM) for OX1R | Ki (nM) for OX2R | IC50 (nM) for Orexin-A induced Ca2+ flux in CHO cells (OX1R) | IC50 (nM) for Orexin-A induced Ca2+ flux in CHO cells (OX2R) | Reference |

| Suvorexant | OX1R/OX2R | 0.55 | 0.35 | 5.9 | 4.3 | |

| Lemborexant | OX1R/OX2R | 6.1 | 2.6 | 13 | 1.8 | |

| Daridorexant | OX1R/OX2R | 0.47 | 0.98 | 2.1 | 2.3 |

Table 1: In Vitro Pharmacological Profile of Selected Orexin Receptor Antagonists. Ki values represent the binding affinity of the antagonist to the orexin receptors. Lower Ki values indicate higher binding affinity. IC50 values represent the concentration of the antagonist required to inhibit 50% of the maximal response induced by orexin-A, indicating functional potency.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize orexin receptor antagonists.

Orexin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for orexin receptors.

Materials:

-

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human OX1R or OX2R.

-

[¹²⁵I]-Orexin-A (radioligand).

-

Test compound (e.g., "Orexin receptor antagonist 3").

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in the binding buffer.

-

In a 96-well plate, add the cell membranes, [¹²⁵I]-Orexin-A, and either the test compound or vehicle.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled orexin-A) from the total binding.

-

Determine the Ki value of the test compound by analyzing the competition binding data using non-linear regression analysis.

Calcium Mobilization Assay

This functional assay measures the ability of a test compound to antagonize orexin-A-induced intracellular calcium mobilization in cells expressing orexin receptors.

Materials:

-

CHO cells stably expressing human OX1R or OX2R.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Orexin-A.

-

Test compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescent plate reader.

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time.

-

Add a fixed concentration of orexin-A to stimulate the cells.

-

Immediately measure the change in fluorescence intensity over time using a fluorescent plate reader.

-

Determine the IC50 value of the test compound by plotting the inhibition of the orexin-A-induced calcium response against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of the orexin system and a typical workflow for the preclinical evaluation of an orexin receptor antagonist.

Caption: Orexin signaling pathway and the mechanism of action of orexin receptor antagonists.

Caption: Preclinical and clinical development workflow for an orexin receptor antagonist.

Orexin Receptor Antagonists: A Technical Guide to Non-Insomnia Indications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The orexin (B13118510) system, comprising orexin-A and orexin-B neuropeptides and their G protein-coupled receptors, OX1R and OX2R, is a critical regulator of wakefulness. While dual orexin receptor antagonists (DORAs) such as suvorexant, lemborexant, and daridorexant are established treatments for insomnia, a growing body of preclinical and clinical evidence supports their therapeutic potential in a range of non-insomnia indications. This technical guide provides a comprehensive overview of the current state of research into orexin receptor antagonists for the treatment of substance use disorders, anxiety and panic disorders, and pain. Detailed experimental protocols, quantitative data from key studies, and visualizations of relevant pathways and workflows are presented to facilitate further research and development in this promising area.

The Orexin System: Beyond Sleep-Wake Regulation

The orexin system plays a pivotal role in maintaining arousal and regulating the sleep-wake cycle. Orexin-producing neurons, located in the lateral hypothalamus, project throughout the brain, influencing various physiological processes.[1][2] Orexin-A binds to both OX1R and OX2R with high affinity, while orexin-B shows a preference for OX2R.[2]

Dysregulation of the orexin system is implicated in conditions beyond insomnia, including addiction, stress responses, and pain processing.[3][4] This has led to the investigation of orexin receptor antagonists as potential therapeutics for a variety of neuropsychiatric and neurological disorders.

Orexin Receptor Signaling Pathways

Orexin receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[2] OX2R can also couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels. The downstream signaling cascades are complex and can involve multiple pathways, including protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and others, ultimately modulating neuronal excitability and neurotransmitter release.

Non-Insomnia Indications for Orexin Receptor Antagonists

Substance Use Disorders

The orexin system is heavily implicated in the neurobiology of addiction, influencing drug-seeking behavior, reward processing, and stress-induced relapse.[4] Preclinical and emerging clinical data suggest that orexin receptor antagonists may be effective in treating various substance use disorders.

Preclinical studies have demonstrated that dual and selective orexin receptor antagonists can reduce alcohol self-administration and prevent stress-induced reinstatement of alcohol-seeking behavior in animal models.[5][6]

Table 1: Preclinical Efficacy of Suvorexant in a Rat Model of Alcohol Dependence [5][6]

| Compound | Dose (mg/kg, p.o.) | Animal Model | Key Finding |

| Suvorexant | 5, 10, 20 | Alcohol-dependent male Wistar rats | Significantly decreased alcohol self-administration in dependent rats compared to vehicle (p < 0.05).[6] |

| Suvorexant | 5 | Alcohol-dependent male Wistar rats | Prevented footshock stress-induced reinstatement of alcohol-seeking behavior in dependent rats.[5] |

Orexin receptor antagonists are being investigated for their potential to alleviate opioid withdrawal symptoms and reduce craving. A clinical trial with suvorexant has shown promising results in this regard.[3][7]

Table 2: Clinical Efficacy of Suvorexant in Opioid Withdrawal [3][7]

| Compound | Dose (mg) | Population | Key Findings |

| Suvorexant | 20, 40 | 38 participants with opioid use disorder | Increased total sleep time during buprenorphine/naloxone taper and decreased subjective opiate withdrawal scores post-taper compared to placebo.[3][7] No significant evidence of abuse potential was found. |

Anxiety and Panic Disorders

The orexin system is also involved in the regulation of stress and anxiety.[8] Selective antagonism of OX1R, in particular, has shown promise in preclinical and early clinical studies for the treatment of panic disorder.[8][9]

Table 3: Efficacy of the Selective OX1R Antagonist JNJ-61393215 in a Panic Model [8][9]

| Compound | Dose | Model/Population | Key Finding |

| JNJ-61393215 | 3, 10, 30 mg/kg, p.o. | Rat CO2-induced panic model | Dose-dependently attenuated CO2-induced panic-like behavior.[9] |

| JNJ-61393215 | 90 mg | Healthy human volunteers (CO2 challenge) | Significantly reduced CO2-induced fear and anxiety symptoms (P < 0.02) compared to placebo.[8] |

Pain

Emerging preclinical evidence suggests a role for the orexin system in pain modulation. Dual orexin receptor antagonists have demonstrated analgesic effects in various animal models of pain.

Key Experimental Protocols

Rat Alcohol Self-Administration and Reinstatement Model

This model is used to assess the effects of a compound on alcohol consumption and relapse-like behavior.[5][6]

Methodology:

-

Animals: Male Wistar rats.

-

Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid dispenser.

-

Procedure:

-

Self-Administration Training: Rats are trained to press a lever to receive a 10% ethanol (B145695) solution.

-

Dependence Induction: A subset of rats is made dependent on alcohol through chronic intermittent exposure to ethanol vapor.

-

Drug Administration: Suvorexant or vehicle is administered orally before the self-administration sessions.

-

Extinction and Reinstatement: Following a period of extinction where lever pressing does not result in alcohol delivery, stress (e.g., footshock) is used to reinstate alcohol-seeking behavior.

-

-

Measures: Number of lever presses for alcohol, volume of alcohol consumed.

Clinical Protocol for Suvorexant in Opioid Withdrawal

This protocol evaluates the efficacy of suvorexant in mitigating sleep disturbances during a buprenorphine taper for individuals with opioid use disorder.[3][7]

Methodology:

-

Participants: Individuals diagnosed with opioid use disorder.

-

Design: Randomized, double-blind, placebo-controlled trial.

-

Procedure:

-

Stabilization: Participants are stabilized on buprenorphine/naloxone for 3 days.

-

Randomization: Participants are randomized to receive suvorexant (20 mg or 40 mg) or placebo.

-

Taper: A 4-day buprenorphine/naloxone taper is initiated.

-

Observation: A 4-day post-taper observation period follows.

-

-

Primary Outcomes: Total sleep time (measured by EEG and actigraphy), subjective opioid withdrawal symptoms (SOWS).

Conclusion and Future Directions

The evidence presented in this technical guide strongly suggests that orexin receptor antagonists hold significant promise for the treatment of a variety of non-insomnia disorders, particularly in the realms of substance use and anxiety. The differential roles of OX1R and OX2R in these conditions are becoming clearer, paving the way for the development of more targeted therapies.

Future research should focus on:

-

Conducting large-scale, well-controlled clinical trials to confirm the efficacy of DORAs and selective orexin receptor antagonists in these non-insomnia indications.

-

Further elucidating the specific roles of OX1R and OX2R in the pathophysiology of these disorders to guide the development of receptor-subtype-selective antagonists with improved efficacy and side-effect profiles.

-

Investigating the long-term safety and efficacy of orexin receptor antagonists in these new patient populations.

The continued exploration of the orexin system is poised to deliver novel and effective treatments for a range of challenging neuropsychiatric and neurological conditions.

References

- 1. Suvorexant alters dynamics of the sleep-electroencephalography-power spectrum and depressive-symptom trajectories during inpatient opioid withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cpdaconference.org [cpdaconference.org]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Frontiers | Suvorexant, an FDA-approved dual orexin receptor antagonist, reduces oxycodone self-administration and conditioned reinstatement in male and female rats [frontiersin.org]

- 5. Alternative use of suvorexant (Belsomra®) for the prevention of alcohol drinking and seeking in rats with a history of alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alternative use of suvorexant (Belsomra®) for the prevention of alcohol drinking and seeking in rats with a history of alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suvorexant ameliorated sleep disturbance, opioid withdrawal, and craving during a buprenorphine taper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Orexin Receptor Antagonist 3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo assessment of a hypothetical "Orexin Receptor Antagonist 3" (ORA-3). The methodologies described are based on established preclinical models for evaluating the efficacy and safety of dual orexin (B13118510) receptor antagonists (DORAs).

Orexin Signaling Pathway

The orexin system is a key regulator of wakefulness. Orexin A and Orexin B are neuropeptides produced in the lateral hypothalamus that bind to two G-protein coupled receptors, Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R). Activation of these receptors promotes a state of arousal. Orexin receptor antagonists, such as ORA-3, competitively block the binding of orexin peptides to their receptors, thereby suppressing wakefulness and promoting sleep.

Caption: Orexin signaling pathway and the mechanism of action of ORA-3.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on various orexin receptor antagonists. These data provide a reference for expected outcomes when testing ORA-3.

Table 1: Efficacy in Rodent Sleep Models

| Compound | Species | Dose (mg/kg, p.o.) | Model | Key Findings |

| Suvorexant | Rat | 10, 30, 100 | Normal | Dose-dependent increase in NREM and REM sleep.[1] |

| Suvorexant | Mouse | 25 | Normal | Significant increase in REM sleep during the first 4 hours post-dosing.[2][3] |

| Lemborexant | Rat | 3-30 | Normal | Dose-related increase in total sleep time.[4] |

| DORA-22 | Mouse | 100 | 5XFAD (Alzheimer's Model) | Increased light-phase sleep.[3] |

| DORA-22 | Rat | 10, 30, 100 | Insomnia Model | Attenuated wakefulness and normalized NREM sleep.[5] |

Table 2: Safety and Tolerability in Rodents

| Compound | Species | Dose (mg/kg) | Test | Results |

| Almorexant (B167863) | Mouse | N/A | Locomotion | Attenuated orexin A-induced locomotion.[6] |

| Daridorexant | Human | 25, 50 | Postural Stability | Marginally increased body sway by approximately 22%.[7] |

| Lemborexant | Rat | up to 300 | Motor Coordination | No significant effect on motor coordination.[4] |

| Almorexant | Rat | N/A | Morris Water Maze | Did not interfere with retrieval of spatial memory.[8] |

Experimental Protocols

Protocol 1: Efficacy Assessment in a Rodent Sleep Model

This protocol describes the methodology for evaluating the sleep-promoting effects of ORA-3 in rats using electroencephalography (EEG) and electromyography (EMG).

Experimental Workflow for Sleep Study

Caption: Workflow for a preclinical sleep study from animal preparation to data analysis.

1. Animals

-

Species: Male Sprague-Dawley rats.

-

Weight: 250-300g at the time of surgery.

-

Housing: Individually housed after surgery in a temperature and humidity-controlled room with a 12-hour light/dark cycle. Food and water are available ad libitum.

2. EEG/EMG Electrode Implantation Surgery

-

Anesthetize the rat with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).

-

Place the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill small holes through the skull for the EEG electrodes (stainless-steel screws). Place electrodes over the frontal and parietal cortices.

-

Insert two insulated, flexible fine-wire electrodes into the nuchal muscles for EMG recording.

-

Connect the electrode leads to a miniature plug and secure the assembly to the skull with dental cement.

-

Administer post-operative analgesics and allow the animal to recover for at least one week.

3. Experimental Procedure

-

Habituate the rats to the recording cables and chambers for several days.

-

Record baseline EEG/EMG data for 24 hours to establish normal sleep-wake patterns.

-

On the test day, administer ORA-3 or vehicle orally (p.o.) at the beginning of the light (inactive) phase.

-

Record EEG/EMG data for the subsequent 24 hours.

4. Data Analysis

-

Manually or automatically score the EEG/EMG recordings in 10-second epochs into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

-

Calculate the total time spent in each state, the latency to sleep onset, and the number and duration of sleep/wake bouts.

-

Perform power spectral analysis on the EEG signal to assess changes in delta, theta, alpha, and beta frequency bands.

Protocol 2: Safety Pharmacology Assessment

This protocol outlines a Functional Observational Battery (FOB), a modified Irwin test, to assess the potential neurological and behavioral side effects of ORA-3 in mice.

Logical Flow for Safety Assessment

References

- 1. Suvorexant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of suvorexant on sleep architecture and power spectral profile in patients with insomnia: analysis of pooled phase 3 data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the dual orexin receptor antagonist DORA-22 on sleep in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The dual orexinergic receptor antagonist DORA-22 improves the sleep disruption and memory impairment produced by a rodent insomnia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The dual orexin receptor antagonist almorexant induces sleep and decreases orexin-induced locomotion by blocking orexin 2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Long-Term Safety and Tolerability of Daridorexant in Patients with Insomnia Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intact learning and memory in rats following treatment with the dual orexin receptor antagonist almorexant - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Orexin Receptor Antagonist Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The orexin (B13118510) system, comprising two G protein-coupled receptors (GPCRs), Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R), and their endogenous peptide ligands, orexin-A and orexin-B, is a key regulator of sleep-wake cycles, appetite, and other physiological processes.[1][2][3][4][5] Consequently, orexin receptor antagonists have emerged as important therapeutic agents, particularly for the treatment of insomnia.[5][6][7] Radioligand binding assays are a fundamental tool for the discovery and characterization of these antagonists, allowing for the determination of their affinity and selectivity for the orexin receptors.[8][9][10][11] This document provides a detailed protocol for a competitive radioligand binding assay to characterize orexin receptor antagonists, using [³H]-EMPA, a selective OX2R antagonist radioligand, as an example.[6][7][8]

Orexin Receptor Signaling Pathways

Orexin receptors are known to couple to multiple G protein subtypes, including Gq/11, Gi/o, and Gs, leading to the activation of diverse downstream signaling cascades.[2][5] Activation of Gq proteins stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[1][3] This results in the release of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC).[2][3] Orexin receptor activation can also modulate the levels of cyclic AMP (cAMP) through Gs and Gi coupling and activate the mitogen-activated protein kinase (MAPK) pathway.[1][2]

Figure 1: Simplified Orexin Receptor Signaling Pathway.

Experimental Protocol: [³H]-EMPA Radioligand Binding Assay for Orexin Receptor 2 (OX2R)

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human OX2R using [³H]-EMPA as the radioligand. The assay is performed on cell membranes prepared from a cell line stably expressing the human OX2R, such as Chinese Hamster Ovary (CHO) cells.

Materials and Reagents

-

Cell Membranes: CHO cell membranes stably expressing human OX2R.

-

Radioligand: [³H]-EMPA (N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(2-methyl-pyridin-5-yl)-methyleneamino]-N-pyridin-2-ylmethyl-acetamide).

-

Test Compounds: Orexin receptor antagonists to be tested.

-

Non-specific Binding Control: A high concentration of a known non-selective orexin receptor antagonist (e.g., 10 µM suvorexant).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail.

-

96-well plates, tubes, and other standard laboratory equipment.

Experimental Workflow

Figure 2: Experimental Workflow for Filtration-Based Radioligand Binding Assay.

Step-by-Step Procedure

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compounds in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

-

Dilute the [³H]-EMPA stock in assay buffer to a final concentration that is approximately equal to its Kd value for OX2R.

-

Thaw the frozen cell membrane aliquots on ice and resuspend them in the assay buffer to a final protein concentration of 50-120 µg per well.[12]

-

-

Assay Setup:

-

The assay is performed in a 96-well plate with a final volume of 250 µL per well.[12]

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-EMPA solution, and 150 µL of the membrane suspension.

-

Non-specific Binding (NSB): Add 50 µL of the high-concentration unlabeled antagonist, 50 µL of [³H]-EMPA solution, and 150 µL of the membrane suspension.

-

Competitive Binding: Add 50 µL of each concentration of the test compound, 50 µL of [³H]-EMPA solution, and 150 µL of the membrane suspension.

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[12]

-

-

Filtration and Washing:

-

Terminate the incubation by rapid vacuum filtration through a 96-well glass fiber filter plate pre-soaked in PEI. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters four times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Radioactivity Counting:

-

Dry the filter plate, typically at 50°C for 30 minutes.[12]

-

Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Specific Binding: Calculate specific binding by subtracting the average CPM from the NSB wells from the average CPM of the total binding wells.

-

Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

IC₅₀ Determination: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism).

-

Ki Calculation: Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Data Presentation

The binding affinities of several known orexin receptor antagonists for OX1R and OX2R are summarized below. This data is essential for comparing the potency and selectivity of novel compounds.

| Compound | OX1R pKi | OX2R pKi | Selectivity | Reference |

| Suvorexant | 9.4 | 9.1 | Dual Antagonist | [13] |

| Almorexant | - | 8.0 ± 0.1 | Dual Antagonist | [8] |

| Lemborexant | 8.6 | 9.3 | Dual Antagonist | [13] |

| Daridorexant | 8.8 | 8.9 | Dual Antagonist | [13] |

| EMPA | - | 8.9 ± 0.3 | OX2R Selective | [8] |

| TCS-OX2-29 | - | 7.5 ± 0.4 | OX2R Selective | [8] |

| SB-334867 | - | ~6.0 | OX1R Selective | [6][8] |

| SB-408124 | - | ~6.0 | OX1R Selective | [6][8] |

| Compound 16 | 7.1 | 7.8 | Moderate Affinity | [14] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. Data for some compounds may not be available for both receptor subtypes in the cited literature.

Conclusion

The radioligand binding assay is a robust and sensitive method for characterizing the interaction of antagonists with orexin receptors.[9] The protocol detailed here provides a reliable framework for determining the binding affinity of novel compounds, which is a critical step in the drug discovery and development process for new therapeutics targeting the orexin system. Careful execution of the assay and accurate data analysis are paramount for obtaining high-quality, reproducible results.

References

- 1. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 2. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Orexin/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Orexin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.monash.edu [research.monash.edu]

- 8. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Formulation of Orexin Receptor Antagonist 3 (ORA3) in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and administration of Orexin (B13118510) Receptor Antagonist 3 (ORA3), a compound designated for preclinical animal research. Due to the limited publicly available data on the specific physicochemical properties of ORA3, this document outlines general strategies and protocols applicable to poorly soluble orexin receptor antagonists.

Introduction to Orexin Receptor Antagonists